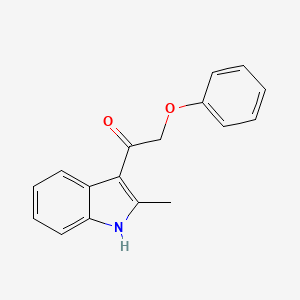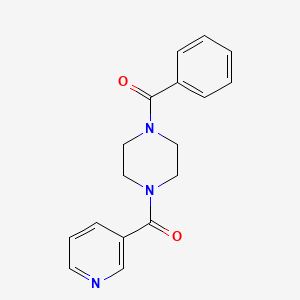![molecular formula C23H31FN2O3 B5664117 1-(5-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B5664117.png)
1-(5-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(1-piperidinyl)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is part of a class of chemicals studied for various applications, including their potential as intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The chemical features a complex structure, incorporating elements such as a fluorobenzyl group, a methoxyphenoxy group, and a piperidinyl group, which contribute to its unique chemical and physical properties.
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step chemical processes. For example, a scalable synthesis approach for related compounds has been described by Boros et al. (2007), highlighting key steps like lithium-bromine exchange, regioselective nitration, and Pd-catalyzed alkoxycarbonylation to achieve the target molecule with overall yields of 23% (Boros et al., 2007).
Molecular Structure Analysis
Molecular structure analysis of such compounds often involves X-ray crystallography, as seen in the work by Lv Zhi (2009), where the crystal structure of a similar compound was elucidated, revealing interesting features like diorientational disorder due to rotation around the C-C single bond (Lv Zhi, 2009).
Chemical Reactions and Properties
The chemical reactions and properties of this compound would likely involve interactions pertinent to its functional groups, such as the potential for nucleophilic substitution reactions due to the presence of the fluorobenzyl group. Research by Ajibade and Andrew (2021) on similar molecules provides insights into the types of chemical reactions these compounds can undergo, emphasizing the role of Schiff bases reduction route in their synthesis (Ajibade & Andrew, 2021).
Physical Properties Analysis
The physical properties of such compounds, including melting points, boiling points, and solubility in various solvents, are crucial for understanding their behavior in different environments. For instance, the study of novel copolymers by Kharas et al. (2017) explores the physical properties of related compounds, which can provide a baseline for understanding the physical characteristics of our compound of interest (Kharas et al., 2017).
Chemical Properties Analysis
Chemical properties analysis would focus on the reactivity of the compound's functional groups, its stability under various conditions, and its potential to undergo specific chemical transformations. The work by Xie et al. (2005) on supramolecular structures provides insight into the chemical behavior of structurally related compounds, offering clues to the chemical properties of "1-(5-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(1-piperidinyl)-2-propanol" (Xie et al., 2005).
Propiedades
IUPAC Name |
1-[5-[[(4-fluorophenyl)methylamino]methyl]-2-methoxyphenoxy]-3-piperidin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FN2O3/c1-28-22-10-7-19(15-25-14-18-5-8-20(24)9-6-18)13-23(22)29-17-21(27)16-26-11-3-2-4-12-26/h5-10,13,21,25,27H,2-4,11-12,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYOCQFECBCCBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC=C(C=C2)F)OCC(CN3CCCCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-3-(1,3-benzodioxol-5-ylacetyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5664043.png)

![[3-(2-methoxyethyl)-1-(2-methoxy-2-methylpropanoyl)-3-piperidinyl]methanol](/img/structure/B5664054.png)
![4-[(4-methyl-1-piperazinyl)carbonyl]morpholine](/img/structure/B5664066.png)

![(3R*,4S*)-1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5664080.png)

![2-isopropyl-9-(2-pyrrolidin-1-ylbenzoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5664091.png)
![3-chloro-4-fluoro-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B5664096.png)



![2,5,6-trimethyl-N-[3-(pyridin-3-yloxy)propyl]pyrimidin-4-amine](/img/structure/B5664136.png)
![N-[(5-cyclopropylisoxazol-3-yl)methyl]-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B5664158.png)